N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
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Description
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of organic compounds known as pyrazoles. These compounds contain a 5-membered bicyclic ring, which consists of three carbon atoms and two nitrogen atoms at non-adjacent positions. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide derivatives generally involves the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This method provides a route to 5-amino-N-aryl-1H-pyrazoles, which are further reacted to produce various pyrazole derivatives (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed through spectroscopic methods such as NMR, mass spectra, and X-ray crystallography. These compounds exhibit a twisted conformation between the pyrazole and attached aromatic rings, influencing their chemical reactivity and biological interactions (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including hydrogen bond interactions and nucleophilic substitutions, contributing to their diverse chemical properties. They are known for their thermal stability and the ability to form supramolecular motifs through intermolecular interactions (Kumara et al., 2018).
Safety And Hazards
The safety and hazards of pyrazole derivatives can vary depending on their structure. Some pyrazole derivatives may be harmful if swallowed4.
Future Directions
Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals1. Therefore, synthesizing pyrazole derivatives efficiently and selectively is an important area of organic chemistry1.
properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(11-2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOMQNJVRYCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=NN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide |
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